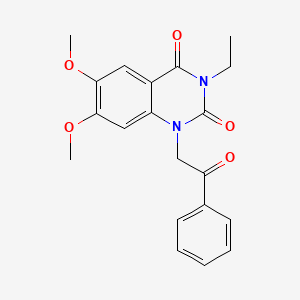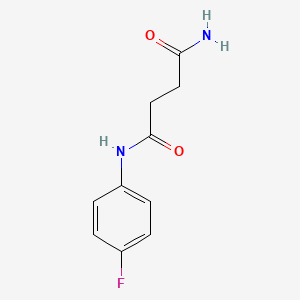
3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione
Vue d'ensemble
Description
3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR signaling pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival, and is often dysregulated in cancer. AG-1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione inhibits the activity of EGFR by binding to the ATP-binding site of the receptor tyrosine kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways. This results in the inhibition of cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the formation of new blood vessels. It has also been shown to reduce the invasiveness and metastatic potential of cancer cells. In addition, 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione has been shown to enhance the anti-tumor effects of radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR signaling in cancer biology. However, 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione has limitations in terms of its pharmacokinetic properties, such as poor solubility and low bioavailability, which may limit its use in vivo.
Orientations Futures
Future research on 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, further studies could investigate the potential of 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione as a therapeutic agent for specific types of cancer, such as breast and lung cancer. Finally, research could explore the potential of 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione as a tool for studying the role of EGFR signaling in other biological processes beyond cancer.
Applications De Recherche Scientifique
3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)-2,4(1H,3H)-quinazolinedione has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-phenacylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-4-21-19(24)14-10-17(26-2)18(27-3)11-15(14)22(20(21)25)12-16(23)13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJQFFOMZUGEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4734493.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734497.png)
![2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4734500.png)
![N-[2-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B4734512.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4734520.png)
![4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4734536.png)
![2-(1-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4734546.png)

![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)
![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)